molecular formula C25H21BrN2O5 B2491648 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate CAS No. 361159-13-9

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate

Cat. No. B2491648
CAS RN: 361159-13-9
M. Wt: 509.356
InChI Key: SZSPKBOQIOGBPM-UHFFFAOYSA-N
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Description

This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and is synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Synthesis Analysis

The synthesis of this compound involves the reaction of the bromine derivative with ethylenediamine . A 46% HBr solution is added to a solution of the acetamide in 2-PrOH . The mixture is heated for 2 hours, then cooled, diluted with H2O, and neutralized by adding Na2CO3 . The amine is then extracted with CHCl3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including an amino group and a dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group . The 1H NMR spectra of the derivatives contain characteristic signals for the protons of the CH2CH2 fragment and also for the amine and amide groups .


Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .

Scientific Research Applications

Chemosensor Systems

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones. Some compounds exhibit high chemosensor selectivity in the determination of anions .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antitumor Evaluation

A series of new morpholinylchalcones was prepared and then used as building blocks for constructing a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones via their reaction with 6-aminothiouracil .

Antimicrobial Activity

A series of novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives have been designed and synthesized by the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines. The synthesized compounds were evaluated for their in vitro antimicrobial activity against various microorganisms .

Preparation of Alectinib Hydrochloride

The present invention relates to a novel process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride compound .

Synthesis of Indole Derivatives

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is noted that similar compounds exhibit high chemosensor selectivity in the determination of anions .

Future Directions

The future directions for this compound could involve further investigation into its chemosensor properties . Additionally, the introduction of additional complex-forming fragments and/or fluorophores could be explored to vary the effectiveness, selectivity, and other parameters of the sensors .

properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O5/c26-17-6-4-16(5-7-17)25(31)33-15-12-28-23(29)19-3-1-2-18-21(27-10-13-32-14-11-27)9-8-20(22(18)19)24(28)30/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSPKBOQIOGBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate

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